molecular formula C5H11ClN2 B6298659 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride CAS No. 2250242-19-2

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B6298659
CAS No.: 2250242-19-2
M. Wt: 134.61 g/mol
InChI Key: UEHJAUIRFYIZTD-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride is a bicyclic organic compound with the molecular formula C5H10N2·HCl. It is a white to yellow solid that is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method involves the reduction of spirocyclic oxetanyl nitriles . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce various amines .

Scientific Research Applications

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Diazabicyclo[3.2.1]octane
  • 3,9-Diazabicyclo[3.3.1]nonane
  • Piperazine derivatives

Uniqueness

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,6-diazabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJAUIRFYIZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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